molecular formula C17H14NO4PS B12069873 2-Thiophenemethanol, alpha-(diphenylphosphinyl)-5-nitro- CAS No. 680579-74-2

2-Thiophenemethanol, alpha-(diphenylphosphinyl)-5-nitro-

Cat. No.: B12069873
CAS No.: 680579-74-2
M. Wt: 359.3 g/mol
InChI Key: UBYKCMFAADNPNM-UHFFFAOYSA-N
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Description

2-Thiophenemethanol, alpha-(diphenylphosphinyl)-5-nitro- is a complex organic compound that features a thiophene ring substituted with a methanol group, a diphenylphosphinyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenemethanol, alpha-(diphenylphosphinyl)-5-nitro- typically involves multi-step organic reactions. One common approach is to start with thiophene, which undergoes a series of functional group transformations to introduce the methanol, diphenylphosphinyl, and nitro groups.

    Introduction of Methanol Group: Thiophene can be reacted with formaldehyde in the presence of a base to form 2-thiophenemethanol.

    Introduction of Diphenylphosphinyl Group: The hydroxyl group of 2-thiophenemethanol can be converted to a diphenylphosphinyl group using diphenylphosphine and an oxidizing agent.

    Introduction of Nitro Group: The nitro group can be introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenemethanol, alpha-(diphenylphosphinyl)-5-nitro- can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 2-Thiophenecarboxylic acid, alpha-(diphenylphosphinyl)-5-nitro-

    Reduction: 2-Thiophenemethanol, alpha-(diphenylphosphinyl)-5-amino-

    Substitution: Various substituted thiophene derivatives depending on the substituent introduced.

Scientific Research Applications

2-Thiophenemethanol, alpha-(diphenylphosphinyl)-5-nitro- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-Thiophenemethanol, alpha-(diphenylphosphinyl)-5-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The diphenylphosphinyl group can participate in coordination chemistry, forming complexes with metal ions. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Thiophenemethanol: Lacks the diphenylphosphinyl and nitro groups.

    2-Thiophenecarboxylic acid: Contains a carboxylic acid group instead of a methanol group.

    2-Thiophenemethanol, alpha-(diphenylphosphinyl)-: Lacks the nitro group.

Uniqueness

2-Thiophenemethanol, alpha-(diphenylphosphinyl)-5-nitro- is unique due to the presence of both the diphenylphosphinyl and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

680579-74-2

Molecular Formula

C17H14NO4PS

Molecular Weight

359.3 g/mol

IUPAC Name

diphenylphosphoryl-(5-nitrothiophen-2-yl)methanol

InChI

InChI=1S/C17H14NO4PS/c19-17(15-11-12-16(24-15)18(20)21)23(22,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,17,19H

InChI Key

UBYKCMFAADNPNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(C3=CC=C(S3)[N+](=O)[O-])O

Origin of Product

United States

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